Methyl 2-(5-bromothiophen-2-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)6-3-4-7(9)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMOCGWWYBEKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Thiophene-2-acetic acid derivatives : These serve as the backbone for the propanoate side chain.
- Lithium diisopropylamide (LDA) : Used for selective alpha-alkylation.
- N-Bromosuccinimide (NBS) : A mild brominating agent to achieve selective bromination at the 5-position of the thiophene ring.
- Methanol and sulfuric acid : For esterification to methyl ester.
Stepwise Synthetic Route
Based on detailed research findings and experimental procedures, the preparation can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Alpha-alkylation | Thiophene acetic acid + LDA + iodomethane | Selective alkylation at the alpha position of thiophene acetic acid to introduce the propanoate side chain precursor. This step allows separation of mono- and di-alkylated products. |
| 2 | Esterification | Methanol + sulfuric acid | Conversion of the carboxylic acid group to methyl ester under acidic conditions yields methyl 2-(thiophen-2-yl)propanoate. |
| 3 | Bromination | N-Bromosuccinimide (NBS) in acetic acid | Selective bromination at the 5-position of the thiophene ring to afford methyl 2-(5-bromothiophen-2-yl)propanoate. NBS provides mild and regioselective bromination. |
This route was successfully employed in a study focusing on selective FKBP51 inhibitors, where this compound was synthesized as an intermediate for further coupling reactions.
Detailed Experimental Conditions
Alpha-Alkylation : Thiophene acetic acid is treated with LDA at low temperature (typically -78 °C) to form the enolate, followed by addition of iodomethane to introduce the methyl group at the alpha position. This step is critical to avoid over-alkylation.
Esterification : The resulting acid is refluxed with methanol and catalytic sulfuric acid for several hours to form the methyl ester. The reaction is monitored by TLC or HPLC for completion.
Bromination : The methyl ester is dissolved in glacial acetic acid, and NBS is added portion-wise at room temperature or slightly elevated temperatures (e.g., 25-40 °C). The reaction proceeds with selective bromination at the 5-position of the thiophene ring. The product is isolated by extraction and purified by chromatography or recrystallization.
Alternative Preparation Approaches
While the above method is the most documented, alternative bromination methods using elemental bromine catalyzed by iron powder have been reported for related compounds (e.g., 5-bromo-2-methoxyphenol), though these are less commonly applied to the thiophene derivatives due to harsher conditions and potential side reactions.
Summary Table of Preparation Methods
Research Findings and Yields
The stepwise synthesis involving LDA-mediated alkylation followed by esterification and NBS bromination yields this compound in moderate to good yields (typically 50–75% over three steps).
The bromination with NBS is highly regioselective, minimizing polybromination and by-product formation.
Purification typically involves extraction with ethyl acetate, washing, drying, and chromatographic separation or recrystallization to achieve high purity suitable for further synthetic transformations.
Analytical Characterization
- NMR Spectroscopy : Confirms the bromination position and ester formation.
- Mass Spectrometry : Confirms molecular weight consistent with C8H9BrO2S.
- HPLC : Used to assess purity and separate isomers if formed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Corresponding alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 2-(5-bromothiophen-2-yl)propanoate is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of conjugated polymers and organic electronic materials.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromothiophen-2-yl)propanoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its bromine and ester functionalities allow for further functionalization and incorporation into larger molecular frameworks. The specific molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chlorothiophen-2-yl)propanoate
- Methyl 2-(5-iodothiophen-2-yl)propanoate
- Methyl 2-(5-fluorothiophen-2-yl)propanoate
Uniqueness
Methyl 2-(5-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a good leaving group, making this compound particularly useful in substitution and coupling reactions. Additionally, the ester group allows for further functionalization, enhancing its versatility in synthetic applications .
Biological Activity
Methyl 2-(5-bromothiophen-2-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated thiophene ring, which is known to enhance the compound's reactivity and interaction with biological targets. The presence of the bromine atom allows for unique molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
The mechanisms through which this compound exerts its biological effects include:
- Antimicrobial Activity : The compound has been shown to interfere with bacterial enzymes and disrupt cell membrane integrity in microbial cells, leading to cell death. This suggests potential applications as an antimicrobial agent.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating cellular pathways associated with cell division and survival. The mechanism might involve the interaction with specific receptors or enzymes that regulate these pathways.
- Enzyme Interaction : The compound's structure allows it to bind effectively to various enzymes, influencing their activity. This is particularly relevant in the context of drug design where enzyme inhibition or activation can lead to therapeutic effects.
Case Studies
- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, a study reported an IC50 value indicating potent inhibition against Gram-positive bacteria.
- Cytotoxicity Assays : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results from WST-1 assays showed that it can selectively induce cytotoxicity in certain cancer cells while exhibiting lower toxicity towards normal cell lines, highlighting its potential for targeted cancer therapy .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the thiophene ring affect biological activity. Variations in substituents have been systematically studied to identify which structural features contribute most significantly to its efficacy as an antimicrobial or anticancer agent .
Data Tables
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | 75-85% | |
| Esterification | Methanol, H₂SO₄, reflux, 12h | 90% |
Basic: What spectroscopic techniques are recommended for structural characterization, and how are data interpreted?
Answer:
- NMR : ¹H and ¹³C NMR are essential. The thiophene proton signals (δ 6.5–7.2 ppm) and methyl ester (δ 3.6–3.8 ppm) confirm regiochemistry. DEPT-135 distinguishes CH₃ (ester) from CH₂/CH groups.
- MS : High-resolution MS (HRMS) validates molecular weight (C₈H₉BrO₂S: 249.13 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and Br positioning .
Advanced: How can researchers resolve discrepancies in NMR data due to conformational isomerism?
Answer:
Conformational flexibility in the propanoate chain may cause signal splitting. Techniques include:
- Variable-Temperature NMR : Cooling to –40°C slows rotation, separating overlapping signals.
- 2D NMR (COSY, NOESY) : Correlates protons across the thiophene and ester groups to assign stereochemistry .
- DFT Calculations : Predict chemical shifts for comparison with experimental data, addressing ambiguities in diastereomer ratios .
Advanced: What strategies mitigate side reactions during Suzuki-Miyaura cross-coupling involving the 5-bromothiophene moiety?
Answer:
The bromine atom is reactive in Pd-catalyzed couplings. Key optimizations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Base : K₂CO₃ or Cs₂CO₃ in THF/water mixtures improves solubility and reduces protodebromination.
- Temperature : 80–100°C balances reaction rate and byproduct formation. Monitor via TLC or LC-MS for intermediate trapping .
Q. Table 2: Cross-Coupling Optimization
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Catalyst | XPhos Pd G3 (2 mol%) | 92% conversion |
| Solvent | THF/H₂O (3:1) | Reduced hydrolysis |
Advanced: How is crystallographic data analyzed to confirm molecular packing and polymorphism?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines unit cell parameters and detects polymorphism. For this compound:
- Data Collection : At 291 K, Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : R-factor < 0.05 ensures accuracy. Hydrogen bonding (e.g., C–H⋯O) and π-π stacking (thiophene rings) dictate packing .
Basic: What purification methods are effective for isolating high-purity this compound?
Answer:
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) separates brominated byproducts.
- Recrystallization : Ethanol/water mixtures yield crystals >98% purity.
- Distillation : Under reduced pressure (bp ~143–145°C) for large-scale batches .
Advanced: How does the bromothiophene group influence electronic properties in material science applications?
Answer:
The electron-withdrawing bromine alters conjugation:
- Electrochemical Studies : Cyclic voltammetry shows a reduction peak at –1.2 V (vs. Ag/AgCl) due to Br’s inductive effect.
- DFT Calculations : HOMO-LUMO gaps (~3.1 eV) correlate with UV-vis absorbance (λmax ~280 nm), relevant for optoelectronic materials .
Advanced: What computational methods predict reactivity in nucleophilic substitution reactions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
